An In-depth Technical Guide to 10-Oxoheptadecanoic Acid: From Discovery and Isolation to Characterization and Biological Significance
An In-depth Technical Guide to 10-Oxoheptadecanoic Acid: From Discovery and Isolation to Characterization and Biological Significance
Abstract
This technical guide provides a comprehensive overview of 10-Oxoheptadecanoic acid, a C17 odd-chain keto fatty acid. While direct literature on its discovery and isolation is sparse, this document consolidates information from related fields to present a scientifically rigorous guide for researchers, scientists, and drug development professionals. The guide covers plausible biosynthetic and synthetic origins, detailed protocols for extraction and purification from complex biological matrices, and advanced analytical techniques for its characterization. Furthermore, it explores the potential biological significance and signaling pathways of this molecule, drawing parallels with other known oxo-lipids and odd-chain fatty acids.
Introduction: The Emerging Significance of Odd-Chain and Modified Fatty Acids
The landscape of lipid research is continually evolving, with a growing focus on the biological roles of less common fatty acids. Among these, odd-chain fatty acids (OCFAs) and their oxidized derivatives are gaining prominence for their potential as biomarkers and bioactive molecules. Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is primarily derived from ruminant fats and is increasingly recognized for its association with various health outcomes[1][2][3]. The presence of its oxidized counterpart, 10-Oxoheptadecanoic acid, in biological systems is plausible, arising from enzymatic or non-enzymatic oxidation of heptadecenoic acid (C17:1). These keto fatty acids, as a class, are implicated in a range of physiological and pathological processes, acting as signaling molecules that can modulate inflammatory pathways and cellular metabolism[1][4][5].
This guide aims to provide a foundational resource for the scientific community to explore the world of 10-Oxoheptadecanoic acid, from its potential origins to its isolation and characterization, and to stimulate further investigation into its biological functions.
Plausible Discovery and Synthesis of 10-Oxoheptadecanoic Acid
While a seminal "discovery" paper for 10-Oxoheptadecanoic acid is not prominent in the scientific literature, its existence can be inferred from established biochemical pathways. The oxidation of fatty acids is a fundamental metabolic process, and the presence of heptadecenoic acid in sources like dairy and ruminant meats suggests that its oxidized derivatives are likely formed in vivo[1][2].
Biosynthetic Origins
The formation of 10-Oxoheptadecanoic acid in biological systems can be hypothesized to occur through the enzymatic oxidation of cis-10-heptadecenoic acid. This process is analogous to the well-documented microbial oxidation of oleic acid to 10-hydroxyoctadecanoic acid and 10-oxooctadecanoic acid. Enzymes such as lipoxygenases, cyclooxygenases, and cytochrome P450 monooxygenases are known to catalyze the oxidation of unsaturated fatty acids, leading to the formation of a variety of oxylipins[5]. The degradation of fatty acids with double bonds at even-numbered carbons, such as cis-10-heptadecenoic acid, can proceed via β-oxidation, potentially involving a reductase-dependent pathway[5][6].
A plausible biosynthetic pathway for 10-Oxoheptadecanoic acid is outlined below:
Caption: Plausible biosynthetic route to 10-Oxoheptadecanoic acid.
Chemical Synthesis
In the laboratory, 10-Oxoheptadecanoic acid can be synthesized through the oxidation of a suitable precursor, such as 10-hydroxyheptadecanoic acid or directly from cis-10-heptadecenoic acid. A common method involves the use of oxidizing agents like chromium trioxide (Jones oxidation) or pyridinium chlorochromate (PCC) to convert the secondary alcohol of 10-hydroxyheptadecanoic acid to a ketone. Alternatively, ozonolysis of an unsaturated precursor with an appropriate workup could also yield the desired keto acid.
Isolation and Purification from Biological Matrices
The isolation of 10-Oxoheptadecanoic acid from a complex biological matrix, such as bovine milk fat, requires a multi-step approach to separate it from other lipids. Milk fat is a rich source of a diverse range of fatty acids, including odd-chain varieties[7].
Overview of the Isolation Workflow
The overall strategy involves initial lipid extraction, followed by fractionation to enrich the oxo-fatty acid pool, and finally, high-resolution chromatographic purification.
Caption: General workflow for the isolation of 10-Oxoheptadecanoic acid.
Detailed Experimental Protocols
3.2.1. Total Lipid Extraction from Bovine Milk
This protocol is adapted from established methods for milk fat extraction[8][9].
Materials:
-
Fresh bovine milk
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
To 100 mL of fresh bovine milk in a separatory funnel, add 200 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Shake vigorously for 15 minutes to ensure thorough mixing and extraction of lipids.
-
Add 50 mL of 0.9% NaCl solution to induce phase separation.
-
Allow the mixture to stand until two distinct layers are formed.
-
Carefully collect the lower chloroform layer, which contains the total lipid extract.
-
Wash the chloroform extract with 50 mL of a methanol:water (1:1, v/v) solution to remove non-lipid contaminants.
-
Collect the lower chloroform layer again and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
3.2.2. Solid-Phase Extraction (SPE) for Fractionation
This protocol utilizes solid-phase extraction to separate fatty acids based on their polarity, enriching the fraction containing oxo-fatty acids[10][11].
Materials:
-
Silica-based SPE cartridge (e.g., 500 mg)
-
Hexane
-
Diethyl ether
-
Methanol
-
Formic acid
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Sequentially wash the SPE cartridge with 5 mL of methanol, followed by 5 mL of hexane.
-
Sample Loading: Dissolve the total lipid extract (from step 3.2.1) in a minimal amount of hexane and load it onto the conditioned SPE cartridge.
-
Elution of Neutral Lipids: Elute the neutral lipids (triglycerides, cholesterol esters) with 10 mL of hexane:diethyl ether (9:1, v/v).
-
Elution of Free Fatty Acids: Elute the free fatty acids, including 10-Oxoheptadecanoic acid, with 10 mL of diethyl ether containing 2% formic acid.
-
Solvent Evaporation: Evaporate the solvent from the free fatty acid fraction under a stream of nitrogen.
3.2.3. Preparative High-Performance Liquid Chromatography (HPLC)
Further purification is achieved using preparative reverse-phase HPLC.
Instrumentation:
-
Preparative HPLC system with a fraction collector
-
C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | % B |
|---|---|
| 0 | 50 |
| 30 | 100 |
| 40 | 100 |
| 41 | 50 |
| 50 | 50 |
Procedure:
-
Dissolve the enriched fatty acid fraction in the initial mobile phase composition.
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions based on the UV chromatogram (monitoring at ~210 nm).
-
Analyze the collected fractions by analytical LC-MS to identify the fraction containing 10-Oxoheptadecanoic acid.
-
Pool the relevant fractions and evaporate the solvent.
Analytical Characterization
Once isolated, the structure and purity of 10-Oxoheptadecanoic acid must be confirmed using a combination of spectrometric and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs) prior to analysis[12][13][14].
4.1.1. Derivatization to Fatty Acid Methyl Ester (FAME)
Procedure:
-
To the dried sample, add 1 mL of 2% methanolic sulfuric acid.
-
Heat at 60°C for 1 hour.
-
After cooling, add 1 mL of hexane and 0.5 mL of water.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAME is collected for GC-MS analysis.
4.1.2. GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., DB-23, 60 m x 0.25 mm x 0.25 µm)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 50°C hold for 2 min, ramp to 175°C at 20°C/min, then ramp to 230°C at 1.3°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
4.1.3. Predicted Mass Spectrum Fragmentation
-
Molecular Ion (M+): m/z 298
-
McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters.
-
Alpha-cleavage around the keto group: Fragments at m/z 185 (cleavage between C10-C11) and m/z 199 (cleavage between C9-C10).
-
Loss of methoxy group (-OCH3): A fragment at m/z 267 (M-31).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS allows for the direct analysis of the underivatized fatty acid with high sensitivity and specificity[15][16].
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 50% to 100% B over 10-15 minutes.
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion: [M-H]⁻ at m/z 283.2
-
Predicted Product Ions: Collision-induced dissociation would likely lead to characteristic losses of water and CO2, as well as fragments resulting from cleavage adjacent to the keto group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural information[17][18][19][20].
4.3.1. Predicted ¹H NMR Chemical Shifts (in CDCl₃)
-
-COOH: A broad singlet around δ 11-12 ppm.
-
α-CH₂ to keto group (C9-H₂ and C11-H₂): Triplets around δ 2.4-2.6 ppm.
-
α-CH₂ to carboxyl group (C2-H₂): A triplet around δ 2.35 ppm.
-
Other methylene protons (-CH₂-): A broad multiplet between δ 1.2-1.7 ppm.
-
Terminal methyl group (-CH₃): A triplet around δ 0.88 ppm.
4.3.2. Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
-
C=O (keto): A signal around δ 210-212 ppm.
-
C=O (carboxyl): A signal around δ 179-181 ppm.
-
α-C to keto group (C9 and C11): Signals around δ 42-43 ppm.
-
α-C to carboxyl group (C2): A signal around δ 34 ppm.
-
Other methylene carbons (-CH₂-): A series of signals between δ 22-32 ppm.
-
Terminal methyl carbon (-CH₃): A signal around δ 14 ppm.
Potential Biological Significance and Signaling Pathways
The biological role of 10-Oxoheptadecanoic acid has not been explicitly studied. However, insights can be drawn from the known functions of related oxo-lipids and odd-chain fatty acids.
Role as a Signaling Molecule
Oxo-fatty acids are a class of reactive lipid species that can act as signaling molecules[1][21][22][23][24]. They can modulate cellular processes through several mechanisms:
-
Receptor-mediated signaling: Some oxo-lipids bind to specific G-protein coupled receptors to initiate downstream signaling cascades.
-
Covalent modification of proteins: The electrophilic nature of the keto group can allow for covalent adduction to nucleophilic amino acid residues (e.g., cysteine) on proteins, thereby altering their function. This can impact transcription factors and enzymes involved in inflammatory and metabolic pathways.
Caption: Potential signaling mechanisms of 10-Oxoheptadecanoic acid.
Connection to Odd-Chain Fatty Acid Metabolism
As a derivative of a C17 fatty acid, 10-Oxoheptadecanoic acid is situated within the broader context of odd-chain fatty acid metabolism. The terminal product of β-oxidation of odd-chain fatty acids is propionyl-CoA, which can enter the Krebs cycle via succinyl-CoA[25]. This provides an anaplerotic substrate, which may have implications for cellular energy homeostasis, particularly under conditions of metabolic stress. The health benefits associated with higher levels of circulating C17:0, such as reduced risk of cardiometabolic diseases, may extend to its oxidized metabolites[1][2][3][6][12][26].
Potential Therapeutic Applications
Given the anti-inflammatory and metabolism-modulating properties of other oxo-lipids, 10-Oxoheptadecanoic acid represents a novel candidate for drug development. Further research is warranted to investigate its effects on inflammatory diseases, metabolic syndrome, and other conditions where lipid signaling plays a crucial role.
Conclusion and Future Directions
10-Oxoheptadecanoic acid stands at the intersection of two exciting areas of lipid research: odd-chain fatty acids and oxo-lipids. While direct evidence for its biological presence and function is still emerging, the foundational knowledge from related compounds provides a strong rationale for its investigation. The protocols and analytical methodologies detailed in this guide offer a starting point for researchers to isolate, identify, and quantify this intriguing molecule. Future studies should focus on confirming its presence in biological systems, elucidating its specific biosynthetic pathways, and characterizing its interactions with cellular targets to unravel its physiological and pathological roles. Such endeavors will undoubtedly contribute to a deeper understanding of lipid diversity and its impact on health and disease.
References
-
Oreate AI Blog. (2026, January 15). Understanding C17: The Health Benefits of Heptadecanoic Acid. [Link]
-
The Physiological and Pathological Role of Acyl-CoA Oxidation. MDPI. [Link]
-
Fight Hard or Die Trying: Current Status of Lipid Signaling during Plant–Pathogen Interaction. MDPI. [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]
-
Parodi, P. W. (2003). Isolation and Characterization of Different Aggregates of Lipid from Bovine Milk. Utah State University DigitalCommons@USU. [Link]
-
AOCS. (2019, July 23). NMR. [Link]
-
Oxo fatty acids. Cyberlipid. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. [Link]
-
Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review. ResearchGate. [Link]
-
The biological significance of ω-oxidation of fatty acids. PMC. [Link]
-
Comprehensive Characterization of Bovine Milk Lipids: Triglycerides. ACS Omega. [Link]
-
The biological significance of ω-oxidation of fatty acids. ResearchGate. [Link]
-
Bovine Milk Polar Lipids: Lipidomics Advances and Functional Perspectives. PMC. [Link]
-
Total milk fat extraction and quantification of polar and neutral lipids of cow, goat, and ewe milk by using pressurized liquid system and chromatographic techniques. ResearchGate. [Link]
-
Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. PMC. [Link]
-
Analyses of milk fat crystallization and milk fat fractions. Taylor & Francis Online. [Link]
-
Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. LECO Corporation. [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. LIPID MAPS. [Link]
-
Analysis ofFatty Acid Methyl Ester - No. 492. LabRulez GCMS. [Link]
-
Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
-
Three-step procedure for solid-phase extraction (SPE) using SPE cartridges. ResearchGate. [Link]
-
High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. [Link]
-
GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]
-
Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Shimadzu. [Link]
-
Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk, and the fatty acid distribution in milk TAG analyzed by joint JOCS/AOCS official method Ch 3a-19. Frontiers. [Link]
-
Free Saturated Oxo Fatty Acids (SOFAs) and Ricinoleic Acid in Milk Determined by a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Method. PMC. [Link]
-
α-Oxidation of Fatty Acids in Higher Plants. Semantic Scholar. [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. PMC. [Link]
-
DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. RSC Publishing. [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
-
Technical Note: A Rapid Lipid Separation Method for Determining Fatty Acid Composition of Milk. ResearchGate. [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]
-
Development of one-step sample preparation methods for fatty acid profiling of milk fat. PubMed. [Link]
Sources
- 1. Cell signalling by reactive lipid species: new concepts and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketosis - Wikipedia [en.wikipedia.org]
- 3. The Ketogenic Diet: Clinical Applications, Evidence-based Indications, and Implementation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the beta-oxidation of trans-unsaturated fatty acid in recombinant Saccharomyces cerevisiae expressing a peroxisomal PHA synthase reveals the involvement of a reductase-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketones in the Life Sciences – Biochemistry, Metabolism, and Medicinal Significances | IntechOpen [intechopen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jeol.com [jeol.com]
- 12. mdpi.com [mdpi.com]
- 13. aocs.org [aocs.org]
- 14. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 15. Novel methodology to enrich medium- and short-chain fatty acids in milk fat to improve metabolic health - Food & Function (RSC Publishing) DOI:10.1039/D4FO00267A [pubs.rsc.org]
- 16. Development of one-step sample preparation methods for fatty acid profiling of milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 19. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 21. mdpi.com [mdpi.com]
- 22. Endogenous Generation and Signaling Actions of Omega-3 Fatty Acid Electrophilic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Oxo fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 25. quora.com [quora.com]
- 26. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
